molecular formula C11H19NO3 B7459922 N-(3-Cyclohexylpropionyl)glycine

N-(3-Cyclohexylpropionyl)glycine

Cat. No.: B7459922
M. Wt: 213.27 g/mol
InChI Key: NNWUKOVZZJCHAM-UHFFFAOYSA-N
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Description

N-(3-Cyclohexylpropionyl)glycine is a synthetic glycine derivative designed for advanced biochemical and pharmacological research. This compound features a cyclohexylpropionyl moiety conjugated to the amino acid glycine, a structure that suggests potential for investigating novel metabolic pathways and receptor interactions. Glycine itself is a fundamental building block for proteins and an important inhibitory neurotransmitter in the central nervous system . Researchers may utilize this compound in studies focusing on glycine conjugation mechanisms, as glycine is known to act as a substrate for enzymes like glycine N-acyltransferase, which plays a role in metabolizing various carboxylic acids . The cyclohexyl group may lend unique properties to the molecule, potentially influencing its lipophilicity and interaction with hydrophobic biological targets. Given the role of glycine in neurological function, this derivative could be of interest in exploratory neuroscience research, for instance, as a tool compound to study the glycine receptor or the strychnine-insensitive glycine binding site on the NMDA receptor complex . In metabolic studies, it may serve as a precursor or analog in probing specialized biochemical synthesis or degradation pathways. This product is provided as a high-purity solid, characterized to ensure quality and consistency for your investigative applications. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3-cyclohexylpropanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWUKOVZZJCHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Cyclohexylpropionyl Glycine and Analogs

Established Synthetic Routes to N-Acylated Glycine (B1666218) Scaffolds

The creation of N-acylated glycine structures, including N-(3-Cyclohexylpropionyl)glycine, is fundamentally centered on the efficient formation of an amide linkage between a carboxylic acid and the amino group of glycine.

Amide Bond Formation Strategies for the Glycine Moiety

The reaction between a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. For the synthesis of N-acylated glycines, this typically involves the coupling of glycine, or its ester derivatives, with a desired carboxylic acid. A variety of methods have been developed to facilitate this transformation, ranging from classical approaches to more advanced catalytic systems. researchgate.net

Traditional methods often require the activation of the carboxylic acid, converting it into a more reactive species such as an acid halide or anhydride. researchgate.net These activated intermediates then readily react with the amine to form the amide bond. Another common strategy involves the use of coupling reagents like carbodiimides.

More contemporary approaches focus on the development of catalytic methods for amide bond formation, which offer advantages in terms of efficiency and sustainability. rsc.org These can include metal-catalyzed reactions and biocatalytic approaches that utilize enzymes like N-acyltransferases. researchgate.netrsc.org The direct condensation of non-activated carboxylic acids and amines is a particularly attractive green chemistry approach. researchgate.net

A general synthetic route for N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid in an aqueous solution. This straightforward method provides the N-alkylated glycine core structure. nih.gov

Introduction of the 3-Cyclohexylpropionyl Group

To synthesize this compound specifically, 3-cyclohexylpropionic acid is the required carboxylic acid component. This acyl group is introduced by reacting 3-cyclohexylpropionic acid, or its activated form, with glycine or a glycine ester.

The general principle involves the coupling of these two building blocks using the amide bond formation strategies discussed previously. For instance, 3-cyclohexylpropionic acid can be converted to its corresponding acyl chloride, which is then reacted with glycine in the presence of a base to yield this compound.

Advanced Synthetic Approaches for this compound Optimization

To enhance the efficiency, stereochemical control, and diversity of this compound and its analogs, more sophisticated synthetic methodologies have been developed.

Stereoselective Synthesis of Chiral N-Acyl Glycines

While glycine itself is achiral, the introduction of substituents can create chiral centers, leading to the possibility of stereoisomers. nih.gov The stereoselective synthesis of chiral N-acyl glycines is a significant area of research, particularly for applications in medicinal chemistry and materials science. rsc.orgacs.org

One approach to achieving stereoselectivity is through the use of chiral catalysts, such as chiral phosphoric acids, in conjunction with a photosensitizer for radical coupling reactions. nih.gov Another strategy involves the asymmetric alkylation of a Ni(II) complex of glycine, which can produce chiral amino acids with high diastereoselectivity. figshare.com The inherent chirality of natural amino acids can also be used to induce stereoselectivity in subsequent reactions. researchgate.net

Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase synthesis (SPS) offers a powerful platform for the efficient and automated production of libraries of N-acyl glycine derivatives, often referred to as peptoids. nih.govresearchgate.net In this technique, the glycine monomer is attached to a solid support, typically a resin, and the desired acyl group is then introduced. nih.gov

The "submonomer" method is a common approach in peptoid synthesis. It involves a two-step cycle of acylation followed by displacement with a primary amine. This allows for the stepwise construction of N-substituted glycine oligomers with a high degree of control over the sequence and side-chain diversity. researchgate.net The use of alternative solvents, such as N-octyl pyrrolidone (NOP), is being explored to make solid-phase peptide synthesis more sustainable. rsc.org

Derivatization Strategies of the this compound Core Structure

The core structure of this compound provides a versatile scaffold for further chemical modification, allowing for the creation of a wide range of analogs with tailored properties.

Derivatization can be achieved at several positions on the molecule. For instance, the carboxylic acid group can be converted to various esters or amides. The N-substituent, in this case, the 3-cyclohexylpropionyl group, can also be modified.

Structure Activity Relationship Sar Studies of N 3 Cyclohexylpropionyl Glycine Analogs

Exploration of the Cyclohexyl Moiety: Conformational Effects and Substituent Variations

The cyclohexyl group of N-(3-Cyclohexylpropionyl)glycine plays a pivotal role in anchoring the ligand to its target receptor. Its conformational flexibility and the potential for various substitutions are key determinants of binding affinity and efficacy. The chair conformation of the cyclohexane (B81311) ring is generally favored, allowing for optimal hydrophobic interactions within the receptor's binding pocket.

Variations in the substitution pattern on the cyclohexyl ring have been shown to significantly impact activity. For instance, the introduction of small alkyl groups at the 4-position can enhance lipophilicity and improve binding, as long as the substituent does not create steric hindrance. Conversely, bulky substituents or those that alter the electronic properties of the ring can be detrimental to activity. The precise nature and position of these substituents are crucial for fine-tuning the interaction with the receptor.

Investigation of the Propionyl Linker: Chain Length and Saturation Effects

Studies have demonstrated that the three-carbon length of the propionyl linker is often optimal for bridging the distance between the hydrophobic pocket that accommodates the cyclohexyl ring and the region that interacts with the glycine (B1666218) portion. Shortening or lengthening the chain can lead to a significant loss of activity by disrupting this optimal orientation.

Furthermore, the saturation of the linker is important. While a saturated propionyl group provides conformational flexibility, the introduction of unsaturation, such as a double bond, can impose rigidity. This rigidity can be either beneficial or detrimental, depending on whether the resulting conformation aligns favorably with the receptor's binding site. In some cases, unsaturation is critical for inducing specific structural arrangements in neighboring molecules, which can influence membrane interactions. nih.gov

Functional Role of the Glycine Residue in Ligand-Receptor Interactions

The glycine residue is a fundamental component for the biological activity of this compound analogs, directly participating in key interactions with the receptor.

Glycine Chirality and Receptor Efficacy

Glycine itself is achiral because its alpha-carbon is attached to two hydrogen atoms. youtube.com However, when considering analogs where glycine is substituted with other amino acids, chirality becomes a critical factor. The stereochemistry at the alpha-carbon of the amino acid residue can profoundly influence receptor efficacy. Often, one enantiomer will exhibit significantly higher affinity or a different pharmacological profile (e.g., agonist versus antagonist) compared to the other. This stereoselectivity highlights the specific three-dimensional arrangement required for productive ligand-receptor binding.

Replacement of Glycine with Other Amino Acid Residues

Replacing glycine with other amino acid residues has been a key strategy in SAR studies to probe the requirements of the receptor's binding site. The nature of the amino acid side chain dictates the types of interactions that can occur.

Amino Acid Substitution Observed Effect on Activity Potential Rationale
AlanineOften leads to a decrease in activity.The small methyl side chain can introduce steric hindrance in a binding pocket that is tightly constrained around the glycine backbone.
Beta-AlanineCan alter the spacing between the carboxylate and the rest of the molecule, potentially leading to reduced activity.The change in the backbone structure can disrupt key hydrogen bonding interactions.
Sarcosine (N-methylglycine)May maintain or slightly decrease activity.The N-methyl group can affect the conformational flexibility of the amide bond and may introduce minor steric clashes. Sarcosine itself can act as an agonist at inhibitory glycine receptors. nih.gov
Larger/Functional Amino AcidsGenerally results in a significant loss of activity.The binding pocket is often highly specific for the small, flexible nature of glycine. Larger or charged side chains cannot be accommodated.

This table is for illustrative purposes and the actual effects can vary depending on the specific receptor and analog series.

The data consistently suggests that the binding pocket for the amino acid portion of these ligands is sterically constrained and optimized for the unique properties of glycine. Glycine's lack of a side chain allows for a degree of conformational freedom that is often essential for achieving the correct binding orientation. mdpi.com

SAR within Peptidomimetic Scaffolds Incorporating this compound

Incorporating the this compound motif into larger peptidomimetic scaffolds has been a strategy to develop more potent and selective ligands. In these larger structures, the core this compound fragment often serves as a key recognition element.

Mechanisms of Action and Molecular Interactions

Elucidation of Specific Receptor Binding and Activation Profiles

Neuromedin U (NMU) is a neuropeptide that exerts its effects through two G-protein-coupled receptors, NMUR1 and NMUR2. guidetopharmacology.org NMUR1 is predominantly found in peripheral tissues, while NMUR2 is mainly expressed in the central nervous system. nih.govnih.gov The C-terminal heptapeptide (B1575542) of NMU is highly conserved and crucial for receptor activation. guidetopharmacology.orgnih.gov

Research into the development of antagonists for human NMUR1 has explored the modification of peptide structures. In a study focused on creating NMUR1 antagonists, a series of analogues were synthesized based on a hexapeptide lead. nih.gov One of these analogues involved derivatizing the N-terminal acyl moiety with a 3-cyclohexylpropionyl group. This modification was part of a pentapeptide and was designated as compound 4c. When tested, this analogue exhibited weaker antagonistic activity against human NMUR1 in a calcium mobilization assay compared to the parent compound. nih.gov This suggests that while the 3-cyclohexylpropionyl group can be incorporated into ligands that bind to NMUR1, in this specific structural context, it did not promote agonism and in fact, resulted in a less potent antagonist.

There is currently no scientific literature available that documents or evaluates the direct agonistic activity of the standalone compound N-(3-Cyclohexylpropionyl)glycine at either NMUR1 or NMUR2.

Glycine (B1666218) is a well-established inhibitory neurotransmitter that acts on glycine receptors (GlyRs), which are primarily found in the spinal cord and brainstem. nih.govnih.gov Additionally, glycine acts as a mandatory co-agonist, along with glutamate (B1630785), for the activation of N-Methyl-D-Aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity. nih.govembopress.org The glycine binding site on the GluN1 subunit of the NMDA receptor is a key target for modulation. embopress.orgnih.gov

While the glycine component of this compound suggests a potential interaction with these receptors, extensive searches of scientific literature did not yield any studies specifically investigating the modulatory effects of this compound on either Glycine receptors or NMDA receptors. The research on GlyR and NMDAR modulators is extensive, focusing on a wide array of chemical structures, but this specific N-acylated glycine derivative has not been a subject of published investigation in this context. nih.govnih.govnih.gov

Enzyme Modulation and Inhibition Kinetics

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing roles in various physiological and pathological processes. nih.gov The development of MMP inhibitors has been an area of intense research.

A study focused on the development of new carboxylic acid-based MMP inhibitors utilized a cyclohexylglycine scaffold, which is structurally related to this compound. nih.gov This research detailed the structure-activity relationship (SAR) for a series of compounds tested against five MMPs: MMP-1, MMP-2, MMP-3, MMP-7, and MMP-13. A number of the synthesized inhibitors demonstrated low nanomolar potency for MMP-2 and MMP-13, with a degree of selectivity as they spared MMP-1 and MMP-7. nih.gov For instance, a compound from this series, identified as compound 18 , displayed an IC₅₀ of 12 nM against MMP-13 and 45 nM against MMP-2, while its IC₅₀ against MMP-1 was greater than 10,000 nM. nih.gov

Although this study did not test this compound itself, the findings strongly suggest that the cyclohexylglycine motif can be a key component in designing potent and selective MMP inhibitors. The data underscores the potential for this chemical scaffold to interact with the active sites of specific MMPs.

Table 1: Inhibitory Potency (IC₅₀, nM) of a Cyclohexylglycine-Derived MMP Inhibitor (Compound 18)

MMP Target IC₅₀ (nM)
MMP-1 >10000
MMP-2 45
MMP-3 210
MMP-7 >10000
MMP-13 12

Data sourced from a study on carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. nih.gov

Serum paraoxonase-1 (PON1) is an esterase associated with high-density lipoprotein (HDL) that plays a role in protecting against oxidative stress and atherosclerosis by hydrolyzing a variety of substrates, including organophosphates and lipid peroxides. nih.govnih.gov The activation of PON1 is considered a potential therapeutic strategy for cardiovascular diseases.

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that this compound interacts with or activates serum paraoxonase-1. Research into PON1 activators has not included this compound.

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids, including the endocannabinoid anandamide. nih.govnih.gov Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.govnih.gov Both enzymes are significant targets for anti-inflammatory and analgesic drug development.

A thorough search of the scientific literature reveals no studies investigating the direct interaction of this compound with either FAAH or COX-2. The research on inhibitors for these enzymes is extensive but has not covered this particular compound.

Cellular Pathway Modulation and Protein Interactions

While specific research on the cellular and molecular interactions of this compound is not extensively available in current scientific literature, the mechanisms of its core component, glycine, have been the subject of significant investigation. The following sections detail the established roles of glycine in modulating key cellular pathways and protein interactions, which may provide a foundational understanding for structurally related compounds.

Interference with NINJ1 Membrane Clustering in Cell Death Pathways

Recent scientific discoveries have identified the transmembrane protein Ninjurin-1 (NINJ1) as a critical executioner of plasma membrane rupture during various forms of lytic cell death, including pyroptosis, necrosis, and post-apoptosis lysis. nih.govelifesciences.orgbiorxiv.orgnih.gov The lytic phase of these cell death pathways is characterized by the clustering or oligomerization of NINJ1 within the plasma membrane, leading to a loss of cellular integrity. elifesciences.orgbiorxiv.org

Glycine has been demonstrated to directly interfere with this process. Research shows that glycine treatment can prevent the clustering of NINJ1, thereby preserving the integrity of the cell membrane. elifesciences.orgbiorxiv.org This cytoprotective effect has been observed in various cell types, including macrophages. elifesciences.orgnih.gov Studies have shown that in the absence of NINJ1 (NINJ1 knockout cells), the protective effect of glycine against cell rupture is not enhanced, suggesting that NINJ1 is a key target of glycine's cytoprotective action. nih.govbiorxiv.org The mechanism by which glycine inhibits NINJ1 clustering is thought to be either direct or indirect, but the outcome is a significant reduction in cell lysis. nih.gov

This interference with NINJ1 provides a molecular explanation for the long-observed phenomenon of glycine-mediated cytoprotection against a wide range of cellular injuries. nih.govnih.gov By targeting a common downstream effector of multiple cell death pathways, glycine can exert a broad protective effect. elifesciences.orgbiorxiv.org

Table 1: Research Findings on Glycine's Interaction with NINJ1

Finding Experimental Observation Implication References
Glycine inhibits NINJ1 clustering Native-PAGE analysis and microscopy show that glycine treatment prevents the formation of high-molecular-weight NINJ1 aggregates in macrophages undergoing pyroptosis. Glycine directly or indirectly prevents the oligomerization of NINJ1, a key step in plasma membrane rupture. elifesciences.orgbiorxiv.org
NINJ1 is a target of glycine cytoprotection NINJ1 knockout cells are protected from lytic cell death, and glycine treatment provides no additional protection. This indicates that glycine's protective effect is mediated through its action on NINJ1. nih.govbiorxiv.org
Glycine phenocopies NINJ1 deficiency Both glycine treatment and NINJ1 knockout prevent final membrane lysis while allowing for other upstream events in pyroptosis, such as IL-1β secretion. Glycine specifically targets the late-stage execution of lytic cell death mediated by NINJ1. elifesciences.org

Modulation of Inflammatory Response Mechanisms

Glycine is recognized for its potent anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net Its mechanisms of action in this regard are multifaceted, involving the regulation of key inflammatory signaling pathways and the production of cytokines.

One of the primary ways glycine exerts its anti-inflammatory effects is through the activation of glycine-gated chloride channels (GlyR) found on various immune cells, including macrophages, neutrophils, and lymphocytes. researchgate.net The activation of these channels leads to an influx of chloride ions, which hyperpolarizes the cell membrane and makes the cell less responsive to pro-inflammatory stimuli. This, in turn, reduces the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Furthermore, glycine has been shown to suppress the activation of the transcription factor NF-κB, a central regulator of the inflammatory response. nih.gov By inhibiting NF-κB, glycine can downregulate the expression of numerous pro-inflammatory genes. nih.gov Glycine also plays a role in regulating the NLRP3 inflammasome, a protein complex involved in the maturation and secretion of IL-1β. nih.gov

The cytoprotective effect of glycine on NINJ1 also contributes to its anti-inflammatory action by preventing the release of damage-associated molecular patterns (DAMPs) from ruptured cells, which would otherwise propagate the inflammatory response. nih.gov

Impact on Cellular Signaling Networks

The influence of glycine extends to various cellular signaling networks that govern cell proliferation, metabolism, and survival.

One notable target of glycine is the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. Glycine has been shown to boost the activation of mTORC1, which is a key regulator of cell growth and proliferation. nih.gov This effect is particularly relevant in the context of muscle regeneration, where glycine has been found to enhance satellite cell proliferation. nih.gov

In addition to its role in protein synthesis and cell growth, glycine is involved in one-carbon metabolism, which is crucial for the synthesis of nucleotides and other essential biomolecules. nih.gov By replenishing the one-carbon unit pool, glycine can support cellular proliferation and function. nih.gov

Glycosylation, a critical post-translational modification that affects protein function and cell signaling, can also be influenced by the availability of precursors like glycine. nih.gov While direct studies on glycine's impact on specific glycosylation patterns are ongoing, its role as a fundamental building block suggests a potential influence on the synthesis of glycoproteins that are key components of cellular signaling pathways. nih.gov

In Vitro Biological Activity and Cellular Responses

Evaluation in Cultured Mammalian Cell Lines (e.g., CHO cells, macrophage cell lines, neuronal cells)

Studies on cultured mammalian cells have been instrumental in elucidating the cellular and molecular mechanisms of action of glycine (B1666218) and its derivatives.

Glycine and its analogs are known to interact with several receptor types, most notably glycine receptors (GlyRs) and N-methyl-D-aspartate (NMDA) receptors. nih.govd-nb.info

Glycine Receptors (GlyRs): In non-neuronal cells like macrophages, glycine has been shown to activate GlyRs, which are ligand-gated chloride channels. nih.govresearchgate.net Activation of these receptors leads to chloride influx, which can hyperpolarize the cell membrane and inhibit cellular responses. nih.govresearchgate.net For instance, in macrophages, glycine-induced chloride influx has been linked to the suppression of inflammatory responses. nih.gov The effects of glycine on these receptors can be blocked by the antagonist strychnine. nih.govnih.gov

NMDA Receptors: Glycine also acts as a co-agonist at NMDA receptors in the central nervous system. nih.govd-nb.info Its binding is necessary for the receptor to be activated by glutamate (B1630785). d-nb.info Studies in hippocampal slice cultures have shown that high concentrations of glycine can lead to hyperexcitability and neurotoxicity through the activation of NMDA receptors. nih.gov This effect was blocked by NMDA receptor antagonists like MK-801 and APV. nih.gov

Subtype Selectivity: Different GlyR subtypes exhibit varying sensitivities to glycine and its analogs. For example, GlyRα3 is less sensitive to glycine compared to GlyRα1 and α2 subtypes. nih.gov Furthermore, arachidonic acid conjugates like N-arachidonoyl-glycine can potentiate GlyRα1 while inhibiting α2 and α3 subtypes. nih.gov

Table 1: Receptor Activity of Glycine and Related Compounds

Cell Type/System Receptor Agonist/Antagonist Effects Reference
Macrophages Glycine Receptor (GlyR) Agonist; leads to chloride influx and inhibition of inflammatory responses. nih.govresearchgate.net
Hippocampal Neurons NMDA Receptor Co-agonist; high concentrations cause NMDA receptor-dependent hyperexcitability and neurotoxicity. nih.gov
Recombinant GlyRs GlyRα1, α2, α3 N-arachidonoyl-glycine potentiates α1 but inhibits α2 and α3. nih.gov
Hippocampal Neurons Glycine-induced currents Inhibited by the classical GlyR antagonist strychnine. nih.gov

Glycine has demonstrated significant effects on cell viability and the modulation of programmed cell death, primarily through cytoprotective mechanisms.

Protection against Necrosis: Glycine is widely recognized for its ability to protect various cell types from necrotic cell death induced by a range of stimuli, including hypoxia and toxic substances. nih.govbiorxiv.orgelifesciences.org This protection is not due to the prevention of the initial injury but rather by inhibiting the final stages of plasma membrane rupture. biorxiv.orgelifesciences.org

Inhibition of NINJ1: Recent studies have identified ninjurin-1 (NINJ1) as a key molecular target for glycine's cytoprotective effects. biorxiv.orgelifesciences.org NINJ1 is a protein that executes plasma membrane rupture during lytic cell death. biorxiv.org Glycine has been shown to prevent the clustering of NINJ1, thereby preserving cellular integrity. biorxiv.orgelifesciences.org

Apoptosis vs. Necrosis: While highly effective against necrosis, the role of glycine in modulating apoptosis is less clear and appears to be context-dependent. Some studies in hepatocytes have associated glycine with a decrease in apoptosis. nih.gov

Mitochondrial Permeability Transition (MPT): Glycine has been observed to act downstream of the mitochondrial permeability transition (MPT), a key event in some forms of cell death. nih.govnih.gov It can protect cells even when the MPT has been triggered by agents like calcium ionophores. nih.gov

Cytoprotective Effects in Cell Culture Models

The cytoprotective properties of glycine have been extensively documented in various in vitro models.

Hypoxic Injury: One of the earliest observed effects of glycine was its ability to protect renal tubular cells from hypoxic injury. nih.gov This protective effect was significant at concentrations of 0.25 mM and nearly complete at 1 mM and above. nih.gov

Oxidant Injury: Glycine has also been reported to offer protection against oxidant injury induced by hydrogen peroxide and menadione. nih.gov However, its efficacy against injury from other oxidants like tBHP appears to be limited. nih.gov

Calcium-Induced Injury: Glycine is highly effective in protecting cells, such as kidney tubule cells, from injury induced by calcium ionophores, irrespective of the external calcium concentration. nih.gov This indicates that its protective mechanism is downstream of increases in intracellular calcium. nih.gov

Table 2: Cytoprotective Effects of Glycine in Cell Culture

Cell Type Injury Model Key Findings Reference
Renal Proximal Tubules Hypoxia Protective at concentrations of 0.25 mM and above. nih.gov
Kidney Tubule Cells, Hepatocytes Oxidant Injury (H₂O₂, menadione) Protective against some forms of oxidant stress. nih.gov
Kidney Tubule Cells Calcium Ionophore-Induced Injury Highly protective, acting downstream of increased intracellular calcium. nih.gov
Macrophages Lytic Cell Death Prevents plasma membrane rupture by inhibiting NINJ1 clustering. biorxiv.orgelifesciences.org

Studies on Neurotransmission and Neuronal Activity in Cell Culture

In the central nervous system, glycine plays a dual role, acting as both an inhibitory and an excitatory neurotransmitter, depending on the receptor it modulates. rndsystems.com

Inhibitory Neurotransmission: Glycine is a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem. nih.govrndsystems.comnih.gov It activates strychnine-sensitive glycine receptors, which are chloride channels. nih.govnih.gov The resulting chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential. rndsystems.comnih.gov

Excitatory Neurotransmission: As a co-agonist at NMDA receptors, glycine is essential for glutamatergic excitatory neurotransmission. nih.govd-nb.info In hippocampal cultures, high concentrations of glycine were found to enhance excitability in an NMDA receptor-dependent manner. nih.gov

Neuronal Development: Glycinergic transmission is also implicated in neuronal development, influencing processes like cell proliferation and maturation in the retina and other parts of the nervous system. nih.gov

Neuroprotection and Neurotoxicity: The dual role of glycine extends to its effects on neuronal health. While it can be neuroprotective in certain contexts, such as ischemic stroke, by inhibiting inflammation, high concentrations can be neurotoxic through excessive NMDA receptor activation. nih.govnih.gov

Effects on Immune Cell Function and Modulation of Oxidative Stress

Glycine exerts significant immunomodulatory and anti-inflammatory effects on various immune cells. nih.gov

Macrophage Polarization: Glycine can influence macrophage polarization, the process by which macrophages adopt different functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). nih.gov It has been shown to shape macrophage polarization through various signaling pathways, including NF-κB and Akt. nih.gov

Inhibition of Inflammatory Cytokines: In macrophages and other immune cells, glycine can inhibit the production and secretion of pro-inflammatory cytokines like TNF-α. nih.govnih.gov This effect is often mediated by the activation of glycine receptors and the subsequent inhibition of calcium influx. nih.gov

Modulation of Oxidative Stress: Glycine has been shown to protect cells from oxidative stress-induced inflammation. nih.gov The expression of glycine decarboxylase, a key enzyme in glycine metabolism, is linked to an increase in cellular glutathione (B108866) content, a major antioxidant. nih.gov

Neutrophil Function: In neutrophils, glycine can inhibit the production of reactive oxygen species induced by various stimuli through a strychnine-insensitive mechanism. nih.gov

Preclinical Investigations in Non Human Models

Pharmacological Activity Assessment in Animal Models

While specific studies on N-(3-Cyclohexylpropionyl)glycine are not detailed in the available literature, the broader class of glycine (B1666218) analogs has been a subject of investigation to understand their therapeutic potential.

In Vivo Receptor Activation Studies

Glycine and its analogs are known to interact with several key receptors in the central nervous system. Glycine itself is a primary agonist for glycine receptors (GlyRs), which are inhibitory ligand-gated ion channels crucial for motor coordination, respiratory rhythm, and pain perception. nih.gov The activation of these receptors typically requires the binding of at least three glycine molecules for efficient channel opening. nih.gov

Furthermore, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, where it is essential for their activation by glutamate (B1630785). nih.govscilit.com Studies on cyclic homologues of glycine have demonstrated a range of activities at the NMDA receptor's glycine site, from full agonism to antagonism, suggesting that structural modifications significantly influence receptor interaction. nih.gov For instance, research on ligand-gated ion channels composed of NR1 and NR3 subunits has revealed glycine-activated receptors with unique pharmacological properties, distinct from conventional NMDA receptors. nih.gov

Exploration of Anti-Nociceptive Activities

The anti-nociceptive potential of glycinergic compounds has been explored in various animal models. For example, the cyclic dipeptide cyclo-Gly-Pro (CGP) has demonstrated anti-nociceptive effects in mouse models of pain, including the formalin test, acetic acid-induced writhing, and hot plate test. nih.gov This activity is suggested to be mediated, at least in part, through an interaction with the opioid system, as the effects were inhibited by naloxone. nih.gov The administration of CGP was also found to increase the number of c-Fos-positive neurons in the periaqueductal gray, a key area involved in pain modulation. nih.gov These findings highlight the potential for compounds that modulate the glycinergic system to alleviate pain.

In Vivo Mechanistic Elucidation in Non-Human Systems

The mechanisms underlying the effects of glycinergic compounds in vivo are multifaceted. In the context of pain, inhibitory glycinergic interneurons in the spinal cord play a critical role in modulating nociceptive signals. nih.gov A reduction in this inhibitory activity can lead to a state of disinhibition, allowing non-noxious stimuli to activate pain pathways. nih.gov Compounds that enhance glycinergic signaling, therefore, have the potential to restore this inhibitory tone and reduce pain.

Mechanistic studies on related compounds like estragole have shown involvement of glutamatergic and nitric oxide signaling pathways in their anti-nociceptive effects. mdpi.com While not directly studying this compound, these investigations provide a framework for how glycine analogs might exert their effects within the nervous system.

Tissue-Specific Responses and Organ System Effects (non-human)

Beyond the central nervous system, glycine signaling has been shown to have effects on other organ systems. In vivo studies in mice have demonstrated that glycine can stimulate the proliferation of both β-cells and α-cells in pancreatic islets through the activation of glycine receptors. jci.org This proliferative effect is mediated by the PI3K/mTORC1/p70S6K signaling pathway. jci.org

Additionally, glycine signaling has been implicated in the regulation of neural stem cell survival and differentiation during development in zebrafish embryos. fao.org Disruptions in this signaling pathway were found to induce apoptosis in a subpopulation of neural stem cells. fao.org

Analytical Methodologies for N 3 Cyclohexylpropionyl Glycine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating N-(3-Cyclohexylpropionyl)glycine from complex mixtures and accurately determining its concentration. The choice of technique depends on the required resolution, sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Method development focuses on optimizing the separation from impurities and matrix components.

A common approach involves reversed-phase chromatography, where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a typical mobile phase would consist of an aqueous component, often a buffer like potassium dihydrogen phosphate (B84403) to control pH, and an organic modifier such as acetonitrile (B52724). jocpr.comgoogle.com The ratio of acetonitrile to the aqueous buffer is adjusted to achieve the desired retention time and separation efficiency. jocpr.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, may be employed to effectively separate compounds with a wider range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the amide bond in the molecule provides some UV absorbance. The development of a robust HPLC method is essential for routine quality control and stability testing. jocpr.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Chromatographic ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A20mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8
Mobile Phase BAcetonitrile
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm (UV)
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a relatively polar and non-volatile molecule due to its carboxylic acid and amide groups. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, a chemical derivatization step is required to convert it into a more volatile and thermally stable compound.

A common derivatization strategy for compounds containing active hydrogen atoms (like those in carboxylic acids and amides) is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized this compound is significantly more volatile and can be readily analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. hmdb.ca The separation is achieved on a capillary column, often with a non-polar stationary phase like 5%-phenyl-95%-dimethylpolysiloxane. hmdb.ca

Table 2: Typical GC Method Parameters for Analysis of Derivatized this compound

ParameterCondition
Derivatization ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramInitial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. nih.gov This technology utilizes columns packed with smaller particles (typically sub-2 µm), which enables faster separations and provides sharper, narrower peaks. nih.gov For the analysis of this compound, particularly in complex biological matrices, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly effective and sensitive method. nih.gov

The enhanced chromatographic selectivity of UPLC columns allows for better separation from endogenous interferences. nih.gov The shorter analysis times, often under three minutes, facilitate high-throughput analysis, which is advantageous in metabolic studies or clinical research. nih.gov The principles of method development are similar to HPLC, involving the optimization of mobile phase, column chemistry, and gradient, but on a much faster timescale. This makes UPLC the preferred method for quantitative analysis of acylglycines in various biological samples. nih.gov

Table 3: Representative UPLC Method Parameters for this compound

ParameterCondition
Chromatographic ColumnUPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Elution ModeFast Gradient (e.g., 5% to 95% B in 2 min)
Flow Rate0.5 mL/min
Column Temperature40 °C
DetectorTandem Mass Spectrometer (MS/MS)

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. researchgate.netnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

The ¹H NMR spectrum would reveal the chemical shifts, integration (relative number of protons), and coupling patterns for each unique proton environment. This includes distinct signals for the protons on the cyclohexyl ring, the methylene (B1212753) groups of the propionyl chain, and the methylene group of the glycine (B1666218) moiety. The ¹³C NMR spectrum provides information on the number of unique carbon atoms, including the characteristic signals for the carbonyl carbons of the amide and carboxylic acid groups. core.ac.uk

To confirm connectivity, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. core.ac.uk The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing the assembly of the molecular fragments, such as connecting the cyclohexyl group to the propionyl chain and the propionyl group to the glycine nitrogen. core.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Glycine -COOH~10-12 (broad s)~174
Propionyl -C=O-~173
Glycine -CH₂-~4.1 (d)~41
Propionyl -CH₂-C=O~2.3 (t)~36
Propionyl -CH₂-CH₂-C=O~1.5 (q)~32
Cyclohexyl -CH-~1.7 (m)~37
Cyclohexyl -CH₂- (axial/equatorial)~0.9 - 1.8 (m)~26, ~33

Mass Spectrometric (MS) Characterization (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. When coupled with a chromatographic separation technique like LC or GC, it becomes a highly specific and sensitive tool for both identification and quantification. mdpi.com

For this compound, Electrospray Ionization (ESI) coupled with LC-MS is a common approach. nih.gov In positive ion mode, the molecule would be expected to form a protonated molecule [M+H]⁺. In negative ion mode, it would form a deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can determine the elemental composition by measuring the exact mass with high accuracy (sub-5 ppm). nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation. nih.gov In an MS/MS experiment, the parent ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint. For this compound, a primary fragmentation pathway would be the cleavage of the amide bond, resulting in fragments corresponding to the acylium ion of 3-cyclohexylpropionic acid and the loss of the glycine moiety. This specific fragmentation is used to develop highly selective quantitative methods, such as Multiple Reaction Monitoring (MRM), in UPLC-MS/MS analysis. nih.govnih.gov

Table 5: Expected Mass Spectrometric Data for this compound

ParameterExpected Value / Observation
Chemical FormulaC₁₁H₁₉NO₃
Molecular Weight213.27 g/mol
Parent Ion [M+H]⁺ (ESI+)m/z 214.14
Parent Ion [M-H]⁻ (ESI-)m/z 212.13
Key MS/MS Fragment (from [M+H]⁺)m/z 139.11 (Acylium ion from cleavage of C-N bond)
Key MS/MS Fragment (from [M+H]⁺)m/z 76.04 (Protonated glycine)

Advanced Techniques for Biological Sample Analysis and Metabolite Identification

The accurate and sensitive quantification of this compound and the identification of its metabolites in complex biological matrices necessitate the use of sophisticated analytical methodologies. The primary challenges in analyzing this and other N-acyl amino acids lie in their typically low endogenous concentrations and the presence of numerous interfering substances in biological samples such as plasma, urine, and tissue extracts. Advanced analytical platforms, particularly those coupling liquid chromatography with mass spectrometry, have become the gold standard for this type of research.

Liquid chromatography-mass spectrometry (LC-MS) is the most frequently utilized platform for the detection and quantification of N-acyl glycines (NAGlys). nih.gov These methods offer high sensitivity and selectivity, allowing for direct analysis that often circumvents the need for complex derivatization procedures required by older techniques like gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC) with UV or fluorescence detection. researchgate.netnih.govyoutube.com Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, when coupled with tandem mass spectrometry (MS/MS), provides enhanced resolution and faster analysis times, making it particularly suitable for high-throughput metabolomic studies. nih.gov

Sample Preparation and Chromatographic Separation

The analysis begins with the extraction of the analyte from the biological sample. Common sample preparation techniques include protein precipitation with organic solvents like methanol (B129727) or acetonitrile for plasma samples, followed by centrifugation to remove solid debris. plos.org Urine samples are often simply diluted before analysis. For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be employed to clean up the sample and concentrate the analyte.

Chromatographic separation is crucial for isolating this compound from isomers and other structurally similar molecules. Reversed-phase chromatography, typically using a C18 column, is a common approach for separating medium-to-low polarity compounds like N-acyl glycines. nih.gov For more polar analytes or in broader metabolomic profiling, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. plos.orgmdpi.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is standard practice to achieve optimal separation of a wide range of metabolites. nih.gov

Mass Spectrometric Detection and Quantification

Tandem mass spectrometry (MS/MS) is the key to the high selectivity and sensitivity of these methods. nih.gov Electrospray ionization (ESI) is the most common ionization source used for N-acyl glycines, typically operating in negative ion mode to deprotonate the carboxylic acid group, although positive ion mode can also be used. nih.gov

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from the matrix and enhancing sensitivity. The use of stable isotope-labeled internal standards is critical for accurate quantification, as it corrects for variations in sample preparation and instrument response. researchgate.net

Derivatization for Enhanced Sensitivity

While direct analysis is often possible, chemical derivatization can be used to improve ionization efficiency and thus sensitivity. A notable strategy for N-acyl glycines involves derivatizing the carboxyl group. For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) has been successfully used to derivatize a broad range of N-acyl glycines, enabling their comprehensive and sensitive detection in plasma and urine. nih.gov This approach is particularly valuable for expanding the coverage of detectable NAGlys, especially when authentic standards for each compound are not available. nih.gov

Table 1: Typical Parameters for the Analysis of N-Acyl Glycines in Biological Samples

ParameterDescription
Analytical Platform UPLC-MS/MS or HPLC-MS/MS nih.govnih.gov
Sample Types Plasma, Urine, Cerebrospinal Fluid (CSF), Tissue Homogenates nih.govnih.govpsu.edu
Sample Preparation Protein precipitation (e.g., with acetonitrile/methanol), dilution, or solid-phase extraction (SPE) plos.org
Chromatography Column Reversed-Phase (e.g., C18) or HILIC plos.orgnih.govmdpi.com
Mobile Phase Gradient of water and acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization nih.gov
Ionization Mode Electrospray Ionization (ESI), typically in negative or positive mode nih.gov
MS Detection Tandem Mass Spectrometry (MS/MS)
Quantification Mode Multiple Reaction Monitoring (MRM) nih.gov
Internal Standard Stable isotope-labeled analogue of the analyte

Metabolite Identification Strategies

Identifying the metabolites of this compound involves untargeted or metabolomic profiling approaches. diabetesjournals.orgmdpi.com High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers, is employed to obtain accurate mass measurements of all ions in a sample. nih.gov This allows for the determination of the elemental composition of potential metabolites.

The general strategy involves comparing the metabolic profiles of biological samples from a control group versus a group exposed to the compound. Putative metabolites are identified by searching for mass signals that are unique to or significantly elevated in the exposed group. The use of stable isotope-labeled parent compounds (e.g., using ¹³C or ²H) is a powerful tool, as the metabolites will exhibit a characteristic mass shift and isotopic pattern, making them easier to identify in a complex chromatogram. nih.gov Once a putative metabolite is detected, its structure is elucidated by fragmentation analysis (MS/MS), where the fragmentation pattern provides clues to the molecule's structure. Final confirmation requires comparison with a synthetically produced chemical standard. nih.gov Common metabolic transformations for N-acyl amino acids include oxidation (hydroxylation) of the fatty acyl chain or further conjugation. mdpi.com

Table 2: Potential Metabolic Pathways for N-Acyl Glycines

Metabolic ReactionDescription
Hydroxylation Addition of a hydroxyl (-OH) group to the cyclohexyl ring or the propionyl chain. This is a common Phase I metabolic reaction.
Oxidation Further oxidation of a hydroxylated metabolite to a ketone or carboxylic acid.
Glucuronidation Conjugation with glucuronic acid, typically at a hydroxyl group, to increase water solubility for excretion.
Amide Bond Hydrolysis Cleavage of the amide bond by enzymes like Fatty Acid Amide Hydrolase (FAAH) to release glycine and 3-cyclohexylpropionic acid. mdpi.com

Computational and in Silico Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as N-(3-Cyclohexylpropionyl)glycine, and a biological macromolecule (target), typically a protein. nih.gov

Predicted interactions for this compound could be similar to those observed for other ligands of the NMDA receptor glycine (B1666218) site, which often involve interactions with a conserved set of amino acid residues. researchgate.net These predictions are critical for understanding the compound's mechanism of action and for designing more potent and selective analogs.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govnih.gov An MD simulation of this compound bound to a protein target would reveal the flexibility of the molecule and the stability of its interactions within the binding pocket. nih.govnih.gov

The simulation would track the movements of the cyclohexyl ring, the propionyl linker, and the glycine tail, providing insights into the conformational changes the molecule undergoes to maintain optimal binding. nih.gov These simulations can also highlight the role of water molecules in mediating ligand-protein interactions and can help to calculate the binding free energy, a more accurate measure of binding affinity than docking scores alone. nih.gov Understanding the conformational dynamics is crucial for explaining the compound's activity and for refining its structure to improve its therapeutic potential. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. raa-journal.orgresearchgate.net For this compound, these calculations can provide valuable information about its chemical reactivity and stability.

Key parameters that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and the resulting energy gap are fundamental electronic descriptors that relate to the molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with its biological target. raa-journal.orgnih.gov

Chemical Hardness and Softness: These properties, derived from the HOMO and LUMO energies, provide further insight into the molecule's reactivity and polarizability. nih.gov

Quantum Chemical ParameterSignificance
Ionization Energy (I)Energy required to remove an electron.
Electron Affinity (A)Energy released when an electron is added.
Absolute Hardness (η)Resistance to change in electron distribution. nih.gov
Chemical Softness (σ)Reciprocal of hardness, indicates reactivity. nih.gov
Absolute Electronegativity (χ)Power of an atom to attract electrons. nih.gov
Electrophilicity Index (ω)Propensity to accept electrons. nih.gov

Prediction of Structure-Activity Relationships and De Novo Design via Cheminformatics

Cheminformatics utilizes computational methods to analyze and predict the relationship between a molecule's structure and its biological activity, known as Quantitative Structure-Activity Relationship (QSAR). nih.govmdpi.commdpi.com

For a series of compounds related to this compound, a QSAR model could be developed to correlate variations in their chemical structures with changes in their biological activity. nih.gov This model would identify key molecular descriptors—such as size, shape, hydrophobicity, and electronic properties—that are critical for the desired activity. nih.govnih.gov

Once a reliable QSAR model is established, it can be used to:

Predict the activity of new, unsynthesized compounds: This allows for the prioritization of synthetic efforts towards the most promising candidates. mdpi.commdpi.com

Guide the de novo design of novel molecules: Algorithms can generate new chemical structures that are predicted to have high activity based on the QSAR model. mdpi.com

This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

In Silico Metabolic Pathway Analysis for Non-Human Systems

In silico tools can also be used to predict the metabolic fate of this compound in various organisms. nih.gov By simulating the interaction of the compound with a panel of metabolic enzymes, such as cytochrome P450s, it is possible to identify potential sites of metabolism on the molecule.

For this compound, likely metabolic transformations in non-human systems could include:

Hydroxylation of the cyclohexyl ring.

Oxidation of the propionyl chain.

Hydrolysis of the amide bond.

Predicting these metabolic pathways is important for understanding the compound's pharmacokinetic profile and for identifying potential metabolites that may have their own biological activity or toxicity. nih.gov This information is particularly valuable in preclinical studies involving animal models.

Metabolic Transformations of N 3 Cyclohexylpropionyl Glycine in Non Human Systems

Enzymatic Hydrolysis and Cleavage Pathways

The primary route for the breakdown of N-(3-Cyclohexylpropionyl)glycine involves the enzymatic hydrolysis of the amide linkage between the 3-cyclohexylpropionic acid moiety and the glycine (B1666218) moiety.

Carboxylesterases (CES) are a superfamily of enzymes predominantly located in the endoplasmic reticulum of various tissues, with the highest concentrations typically found in the liver and intestines of mammals. nih.govresearchgate.net These enzymes are critical in the metabolism of a wide array of compounds containing ester, amide, and thioester linkages. nih.gov this compound, possessing an amide bond, is a potential substrate for the amidase activity of these enzymes.

Hydrolysis by a carboxylesterase or another amidase would cleave this compound into its two primary components: 3-cyclohexylpropionic acid and glycine. This reaction represents a key initial step in the metabolic cascade. Studies involving mice in which the Ces1 enzyme family has been knocked out have confirmed the essential role these enzymes play in drug and lipid metabolism. nih.gov While specific studies on the hydrolysis of this compound are not detailed in the available literature, the known function of carboxylesterases provides a clear, mechanistically plausible pathway for its initial breakdown in preclinical models such as rats and mice. nih.govnih.gov

Once liberated via hydrolysis, the resulting free glycine enters the endogenous glycine pool and becomes available for further metabolic processes. The principal pathway for glycine catabolism in animals is the mitochondrial Glycine Cleavage System (GCS). wikipedia.orgyoutube.comresearchgate.net This multi-enzyme system is responsible for the breakdown of glycine into carbon dioxide (CO2), ammonia (B1221849) (NH3), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. wikipedia.orgwikipedia.org

The GCS is composed of four protein components: P-protein (a glycine decarboxylase), T-protein (an aminomethyltransferase), H-protein (a lipoic acid-containing carrier protein), and L-protein (a dihydrolipoamide (B1198117) dehydrogenase). wikipedia.orgnih.gov The system is found loosely attached to the inner mitochondrial membrane in animal tissues. wikipedia.orgnih.gov Therefore, following the initial hydrolysis of this compound, the liberated glycine moiety is subject to degradation by this fundamental metabolic pathway, which plays a crucial role in amino acid homeostasis and one-carbon metabolism. researchgate.netnih.gov

Conjugation Reactions (e.g., Glycine N-Acyltransferase activity)

While hydrolysis represents the breakdown of this compound, the reverse reaction, conjugation, represents its formation from the parent carboxylic acid. This pathway is a significant route for the detoxification of both xenobiotic and endogenous acids. nih.gov The process is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT). nih.govwikipedia.org

The reaction proceeds in two steps:

Activation of the carboxylic acid (3-cyclohexylpropionic acid) to its high-energy thioester, 3-cyclohexylpropionyl-Coenzyme A (CoA). This step is catalyzed by an acyl-CoA ligase. wikipedia.orgwikipedia.org

Transfer of the 3-cyclohexylpropionyl group from CoA to the amino group of glycine, forming this compound and releasing free CoA. This step is catalyzed by GLYAT. wikipedia.orguniprot.org

GLYAT activity has been identified in the liver and kidney mitochondria of various mammalian species, including mice, rats, and monkeys, highlighting its importance in preclinical models. nih.gov This conjugation pathway effectively converts less polar organic acids into more water-soluble N-acylglycines that can be more readily excreted.

Identification of Major Metabolites and Biotransformation Pathways in Non-Human Models

Specific metabolic profiling studies for this compound are not extensively detailed in the public domain. However, based on the known enzymatic pathways, a proposed biotransformation scheme in non-human models can be constructed.

The primary metabolic event is the hydrolysis of the parent compound into its constituent parts, which are therefore the major expected metabolites.

Proposed Biotransformation Pathway:

Hydrolysis: this compound is cleaved by carboxylesterases/amidases to yield Metabolite 1 (M1) and Metabolite 2 (M2).

Further Metabolism of M1: 3-Cyclohexylpropionic acid (M1) may undergo subsequent Phase I oxidation, such as hydroxylation on the cyclohexyl ring, creating hydroxylated derivatives (M3). These can then be subject to Phase II conjugation, for example, with glucuronic acid to form a glucuronide conjugate (M4).

Further Metabolism of M2: Glycine (M2) enters the endogenous pool and is primarily catabolized by the Glycine Cleavage System.

This proposed pathway is consistent with general principles of xenobiotic metabolism observed in preclinical species like rats and dogs, where compounds undergo hydrolysis, oxidation, and conjugation reactions. nih.gov For instance, studies with other complex organic acids have identified numerous metabolites formed through mono-oxygenation, glucuronidation, and sulfation in rats and dogs. nih.gov

Table 1: Proposed Major Metabolites of this compound in Non-Human Models

Metabolite IDCompound NameFormation Pathway
M1 3-Cyclohexylpropionic acidHydrolysis of parent compound
M2 GlycineHydrolysis of parent compound
M3 Hydroxy-cyclohexylpropionic acidPhase I Oxidation of M1
M4 Glucuronide of M3Phase II Conjugation of M3

Species-Specific Metabolic Differences in Preclinical Models

Significant qualitative and quantitative differences in drug metabolism are commonly observed between preclinical animal models, and the biotransformation of this compound is expected to be no exception. nih.gov These variations are often attributable to species-specific expression levels and substrate specificities of key metabolic enzymes.

Carboxylesterases (CES): There are marked differences in the tissue distribution and activity of CES enzymes among species. For example, the expression of CES1 and CES2, two major forms, varies between the liver and small intestine of mice, rats, and dogs. researchgate.net Such differences can lead to significant variations in the rate and extent of hydrolysis of this compound. For CES substrates, monkeys are often considered more predictive of human pharmacokinetics than rodents. nih.gov

Amino Acid Conjugation: The type of amino acid used for conjugation can also be highly species-dependent. While rats and monkeys might favor glycine or glucuronide conjugation, dogs are known to utilize taurine (B1682933) extensively for the conjugation of certain acidic compounds. nih.gov A study on p-(cyclopropylcarbonyl)phenylacetic acid found that rats excreted the drug largely unchanged, monkeys formed a glucuronide, and dogs produced taurine and glycine conjugates. nih.gov

Metabolic Rates: Even when metabolic pathways are qualitatively similar, the rates of reaction can differ substantially. In vitro studies comparing the metabolism of the anti-inflammatory drug enflicoxib (B1671024) in liver microsomes from rats, dogs, and humans showed that while the same primary metabolites were formed, their rates of formation varied significantly between the species. nih.gov

These inherent differences underscore the importance of characterizing metabolism in multiple non-human species to understand the potential disposition of a compound in humans.

Table 2: Potential Species-Specific Metabolic Variations

Metabolic PathwayRatDogMonkey
Hydrolysis (CES) High hepatic activityVariable activity, differs from ratOften considered more predictive of human activity
Conjugation Primarily glycine and glucuronic acidGlycine, but also significant taurine conjugationGlucuronide and glycine conjugation
Overall Profile May favor excretion of parent compound or simple conjugatesMay form a more complex profile including taurine conjugatesMay favor glucuronide conjugates

Derivatization and Scaffold Modification Strategies

N-Terminal Acylation and Alkylation to Modulate Activity and Stability

Modification of the N-terminal acyl group of N-(3-Cyclohexylpropionyl)glycine and related N-acyl amino acids is a key strategy to influence their biological activity and metabolic stability. The nature of the acyl group can significantly impact how the molecule interacts with its biological targets and its susceptibility to enzymatic degradation.

N-terminal acetylation is a common modification that can have a profound effect on the stability of peptides and proteins. nih.govrug.nl This modification transforms the charged N-terminus into a more hydrophobic segment, which can influence protein folding, interactions, and ultimately, stability. nih.gov For instance, N-terminal acetylation has been shown to act as a protective mechanism against protein degradation. nih.gov In the context of α-synuclein, a protein implicated in Parkinson's disease, N-terminal acetylation stabilizes the helical structure at the N-terminus, which in turn increases its affinity for membranes. nih.gov While these studies are on larger peptides, the principle of enhanced stability through N-terminal acetylation can be extrapolated to smaller molecules like this compound.

Furthermore, the length and composition of the N-acyl chain can dictate the biological activity profile. Studies on N-acyl amino acids have shown that varying the acyl chain can modulate their inhibitory activity on specific transporters. For example, in the pursuit of analgesics targeting the glycine (B1666218) transporter 2 (GlyT2), researchers have synthesized lipid analogues of acyl-glycine with a range of amino acid head groups and acyl chains to produce potent and selective inhibitors. nih.gov This highlights the importance of the N-acyl group in determining the pharmacological properties of this class of compounds.

The stability of the N-acyl linkage is also a critical factor. Research on N-acyl-N,α,α-trialkyl and N-acyl-α,α-dialkyl glycines has demonstrated that the nature of the remote acyl group can influence the rate of hydrolysis. researchgate.net Electron-rich acyl groups tend to accelerate this hydrolysis, a factor that needs to be considered when designing stable N-acyl glycine derivatives. researchgate.net

Modification StrategyObservationImplication for this compound
N-terminal Acetylation Can stabilize protein and peptide structures. nih.govnih.govMay enhance the metabolic stability of the compound.
Varying N-acyl Chain Modulates inhibitory activity and selectivity against biological targets like GlyT2. nih.govAllows for fine-tuning of potency and selectivity for specific applications.
Nature of Acyl Group Electron-rich acyl groups can accelerate hydrolysis of the N-acyl bond. researchgate.netCareful selection of the acyl group is necessary to ensure adequate stability.

Cyclohexyl Ring Substitutions for Enhanced Potency or Selectivity

Modification of the cyclohexyl ring in this compound and analogous structures presents another avenue for optimizing pharmacological properties. Substitutions on the cycloalkyl moiety can influence the molecule's conformation, lipophilicity, and interaction with binding pockets of target proteins, thereby affecting potency and selectivity.

In a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1), the optimization of the central cycloalkyl ring was a key aspect of the structure-activity relationship (SAR) studies. nih.gov Although not directly this compound, this research demonstrates the principle that modifications to the cycloalkyl group are critical for achieving desired in vivo activity. nih.gov

Similarly, studies on 4-amino cyclohexylglycine analogues as dipeptidyl peptidase IV (DP-IV) inhibitors have shown that substitutions on the cyclohexyl ring are crucial for potency. nih.gov For instance, the introduction of bis-sulfonamide and 2,4-difluorobenzenesulfonamide (B83623) groups led to highly potent inhibitors of the enzyme. nih.gov These findings underscore the potential of cyclohexyl ring functionalization to significantly enhance the biological activity of glycine derivatives.

ModificationCompound SeriesEffect on Activity
Optimization of Central Ring N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamidesLed to a GlyT-1 inhibitor with in vivo activity. nih.gov
Bis-sulfonamide Substitution 4-amino cyclohexylglycine analoguesResulted in a highly potent (2.6 nM) DP-IV inhibitor. nih.gov
2,4-difluorobenzenesulfonamide Substitution 4-amino cyclohexylglycine analoguesCombined acceptable in vitro profile with good pharmacokinetic properties. nih.gov

Modifications of the Glycine Carboxyl Group

The carboxyl group of the glycine moiety in this compound is another key site for chemical modification. Derivatization of this group can impact the molecule's solubility, membrane permeability, and ability to interact with target receptors.

One common strategy is the formation of amides. The synthesis of N-acyl-N,α,α-trialkyl and N-acyl-α,α-dialkyl glycine amides has been explored, with the cyclohexyl group often used at the C-terminus. researchgate.net These studies provide a framework for creating amide derivatives of this compound, which could alter its pharmacokinetic profile and biological activity.

ModificationCompound TypeKey Finding
Amide Formation N-acyl-N,α,α-trialkyl glycine amidesThe cyclohexyl group is a viable C-terminal amide substituent. researchgate.net
Tertiary Amide Glycine amide VAP-1 inhibitorsImportant for stability in rat blood. nih.gov
Polymerization Poly(N-(2-carboxyethyl) glycine)The glycine carboxyl group is crucial for the stimuli-responsive properties of the resulting polymer. nsf.gov

Development of Peptidomimetics Incorporating the this compound Scaffold for Receptor Targeting

The this compound scaffold can serve as a building block in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. researchgate.net By incorporating this scaffold into larger structures, researchers can target specific receptors and modulate their activity.

The general principle of peptidomimetic design involves identifying the key pharmacophoric elements of a natural peptide and incorporating them into a more stable and drug-like scaffold. researchgate.net The this compound unit can provide a specific hydrophobic and conformational element that may be crucial for binding to a particular receptor.

While direct examples of peptidomimetics built from this compound are not detailed in the provided search results, the strategies for developing such molecules are well-established. These include the incorporation of the scaffold into cyclic peptides, or its use as a non-natural amino acid analogue in a larger peptide chain. The goal is to create a molecule that retains the desired biological activity of a parent peptide while overcoming its limitations, such as poor stability or rapid clearance. researchgate.net

The development of such peptidomimetics would involve a detailed understanding of the structure-activity relationship of the target receptor and the parent peptide. The this compound scaffold could then be rationally incorporated to optimize interactions with the receptor's binding site.

Future Research Directions and Unanswered Questions

Elucidating Novel Biological Functions and Molecular Targets Beyond Current Knowledge

A primary avenue for future research will be the continued investigation into the biological activities of N-(3-Cyclohexylpropionyl)glycine. While some glycine (B1666218) derivatives are known to interact with receptors like the N-arachidonyl glycine receptor (GPR18), the specific targets for this compound remain to be fully elucidated. nih.gov Future studies should aim to identify and validate its molecular partners to understand its mechanism of action. The diverse physiological roles of related compounds, such as influencing the immune system and regulating intraocular pressure, suggest that this compound could have a broad range of effects yet to be discovered. nih.gov Techniques such as affinity chromatography and proteomics can be employed to pull down and identify interacting proteins, shedding light on its cellular signaling pathways.

Development of Advanced Synthetic Methodologies for Stereoisomers and Complex Analogs

The synthesis of this compound and its analogs presents an ongoing challenge and an opportunity for chemical innovation. Future research will likely focus on developing more efficient and stereoselective synthetic routes. The biological activity of chiral molecules often resides in a single stereoisomer. Therefore, methods to selectively synthesize the different stereoisomers of this compound are crucial for detailed structure-activity relationship (SAR) studies. Furthermore, the synthesis of a diverse library of analogs, by modifying the cyclohexyl ring or the glycine backbone, will be instrumental in optimizing its biological activity. nih.gov

Integration of Multi-Omics Data to Understand Holistic Biological Responses

To gain a comprehensive understanding of the biological impact of this compound, future studies should integrate various "omics" approaches. This includes genomics, transcriptomics, proteomics, and metabolomics to capture the global changes within a biological system upon exposure to the compound. For instance, transcriptomic analysis can reveal changes in gene expression, while metabolomics can identify alterations in metabolic pathways. nih.gov This multi-omics data can then be integrated to construct a holistic view of the compound's effects, potentially uncovering unexpected biological functions and off-target effects. nih.gov Such an approach has been successfully used to identify gene signatures related to cuproptosis and anoikis in cancer research, demonstrating the power of this methodology. nih.gov

Exploration of Structure-Function Relationships through Advanced Computational Modeling and Machine Learning

Computational modeling and machine learning are becoming indispensable tools in modern drug discovery and chemical biology. For this compound, these approaches can be used to predict its biological targets and to understand the structural basis of its activity. nih.govmdpi.com Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their biological activities. nih.govmdpi.com Molecular docking simulations can predict how the compound binds to its protein targets, guiding the design of more potent and selective analogs. As more experimental data becomes available, machine learning algorithms can be trained to predict the biological activities of novel, untested analogs, thereby accelerating the discovery process.

Application of this compound Scaffolds in Material Science and Probe Development

The unique chemical structure of this compound makes it an attractive scaffold for applications beyond medicine. In material science, glycine derivatives have been incorporated into biomaterials to enhance their properties. For example, dimethyloxallyl glycine has been used in 3D-printed scaffolds to promote angiogenesis and osteogenesis. rsc.org Similarly, this compound could be explored for the development of novel biomaterials with tailored properties. Furthermore, with the addition of a reporter tag, such as a fluorescent group, this compound can be converted into a chemical probe. These probes are invaluable tools for studying the localization and dynamics of the compound and its targets within living cells.

Q & A

Q. How can structural modifications of this compound enhance its bioactivity in targeting specific proteins (e.g., β-catenin)?

  • Methodological Answer : Replace the cyclohexyl group with substituents like methoxy-ethyl or dimethoxy-phenyl (as seen in peptoid-peptide hybrids) to modulate binding affinity. Use luciferase reporter assays (n=3 replicates) to quantify inhibition efficacy. Computational docking studies (e.g., AutoDock Vina) can predict interaction sites, followed by SPR or ITC for binding kinetics validation .

Q. What analytical strategies resolve contradictions in metabolomic detection of N-acylated glycines, such as distinguishing isomers?

  • Methodological Answer : Employ high-resolution LC-MS/MS with collision-induced dissociation (CID) to fragment ions and compare spectra against synthetic standards. For example, distinguish this compound from isomeric N-phenylpropionyl derivatives using unique fragment patterns (e.g., m/z 207.2 → 130.1 for cyclohexyl cleavage). Isotopic labeling (e.g., 13C-glycine) improves signal specificity in complex biological matrices .

Q. What experimental designs are optimal for studying the oxidative stability of this compound under physiological conditions?

  • Methodological Answer : Conduct kinetic studies using H₂O₂ (1–10 mM) in PBS at 37°C. Monitor decomposition via UV-Vis (λ=220–260 nm) or LC-MS. Linearize kinetic data using pseudo-first-order models (ln[C] vs. time). Control pH to mimic physiological ranges (7.2–7.4), and validate degradation products via NMR or FTIR .

Q. How can derivatization techniques improve the detection sensitivity of this compound in trace-level analyses?

  • Methodological Answer : Use trimethylsilylation (TMS) or dansyl chloride derivatization to enhance volatility and MS ionization efficiency. For GC-MS, prepare TMS derivatives by reacting with BSTFA + 1% TMCS. Quantify using SIM mode (e.g., m/z 303.5 for TMS derivatives) with internal standards like deuterated glycine analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.